molecular formula C17H16N2O2S B11670641 (2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B11670641
M. Wt: 312.4 g/mol
InChI Key: WNTGDVNLAHPEBY-DHDCSXOGSA-N
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Description

The compound (2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiazolidinone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazolidinone derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to inhibit specific enzymes and receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity and stability. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(3,4-dimethoxyphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(3,4-dichlorophenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-ethylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one lies in its specific substitution pattern. The presence of both the dimethylphenyl and methylfuran groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-10-4-6-13(8-11(10)2)18-17-19-16(20)15(22-17)9-14-7-5-12(3)21-14/h4-9H,1-3H3,(H,18,19,20)/b15-9-

InChI Key

WNTGDVNLAHPEBY-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C)S2)C

Origin of Product

United States

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